molecular formula C15H18F2O3 B1325913 Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate CAS No. 898752-43-7

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate

Cat. No.: B1325913
CAS No.: 898752-43-7
M. Wt: 284.3 g/mol
InChI Key: FUTVHWRETVBWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-difluorophenyl group attached to a heptanoate chain with a keto group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 7-(3,5-difluorophenyl)-7-oxoheptanoic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

    Procedure: The acid and ethanol are mixed in a suitable solvent, and sulfuric acid is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 7-(3,5-difluorophenyl)-7-oxoheptanoic acid and ethanol.

    Reduction: Ethyl 7-(3,5-difluorophenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand the effects of fluorinated compounds on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:

    Ethyl 7-phenyl-7-oxoheptanoate: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.

    Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate: The presence of methyl groups instead of fluorine can lead to variations in steric and electronic effects.

The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTVHWRETVBWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645587
Record name Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-43-7
Record name Ethyl 3,5-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.